molecular formula C24H29N3O8 B590756 N-Methylol Minocycline (~90per cent) CAS No. 1075240-33-3

N-Methylol Minocycline (~90per cent)

Número de catálogo: B590756
Número CAS: 1075240-33-3
Peso molecular: 487.5 g/mol
Clave InChI: KIFXZUBVPDZBNZ-LRSHKJBPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methylol Minocycline is a compound with the molecular formula C24H29N3O8 . It has a molecular weight of 487.5 g/mol . It is also known by other names such as CY4ZWG343Z and N2-(Methylhydroxy)-minocycline .


Molecular Structure Analysis

The IUPAC name for N-Methylol Minocycline is (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide . The compound has 6 hydrogen bond donors and 10 hydrogen bond acceptors .


Physical and Chemical Properties Analysis

N-Methylol Minocycline has a molecular weight of 487.5 g/mol, an XLogP3 of -0.8, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 10, and a rotatable bond count of 4 .

Aplicaciones Científicas De Investigación

Minocycline in Neurology and Psychiatry

Minocycline has been identified as having potential therapeutic benefits across a range of neurological and psychiatric conditions. It has been explored for its neuroprotective and anti-inflammatory properties, which are considered beneficial in treating conditions like multiple sclerosis (MS), schizophrenia, and various neurodegenerative diseases. Minocycline's capacity to inhibit microglial activation makes it a promising candidate for adjunct treatment strategies aimed at improving symptoms of schizophrenia, particularly negative symptoms (Miyaoka, 2008; Zhang & Zhao, 2014).

Minocycline in Periodontal Therapy

In dentistry, Minocycline has been utilized in the form of local delivery systems such as microspheres for the management of periodontal diseases. These formulations allow for targeted therapy, minimizing systemic side effects while maximizing local antimicrobial and anti-inflammatory effects. This approach has been shown to improve periodontal health by reducing periodontal pocket depth and inflammation (Javed & Kohli, 2010).

Minocycline in Infectious Diseases

Minocycline's broad-spectrum antimicrobial activity has been exploited in the treatment of multidrug-resistant infections, including those caused by Acinetobacter baumannii. Its efficacy against MRSA (Methicillin-resistant Staphylococcus aureus) and A. baumannii positions it as a valuable therapeutic option in the era of increasing antibiotic resistance. The reintroduction of intravenous (IV) Minocycline formulations has opened new avenues for treating serious infections caused by these pathogens (Bishburg & Bishburg, 2009; Ritchie & Garavaglia-Wilson, 2014).

Minocycline in Cytoprotection

Beyond its antimicrobial properties, Minocycline has been explored for its cytoprotective effects, particularly in the context of neuroprotection and the treatment of cerebrovascular and neurodegenerative diseases. Its multifaceted action includes anti-inflammatory, antioxidant, and anti-apoptotic effects, which are beneficial in conditions like ischemic stroke and Parkinson's disease. The potential of Minocycline in these areas underscores its versatility as a therapeutic agent (Karachitos et al., 2013).

Mecanismo De Acción

The mechanism of action of minocycline, a related compound, involves attaching to the bacterial 30S ribosomal subunit and preventing protein synthesis . It exhibits anti-inflammatory, antioxidant, anti-apoptotic, and immunomodulatory properties .

Direcciones Futuras

Minocycline has shown potential for reducing neuropathic pain . It has been effective against multidrug-resistant Gram-positive and Gram-negative bacterial infections . Further high-quality studies are needed to validate this potential .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of N-Methylol Minocycline can be achieved through a multistep process involving the conversion of Minocycline to N-Methyl Minocycline followed by the reaction with formaldehyde to form N-Methylol Minocycline.", "Starting Materials": [ "Minocycline", "Methanol", "Formaldehyde", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Minocycline is dissolved in methanol and reacted with sodium hydroxide to form N-Methyl Minocycline.", "The resulting N-Methyl Minocycline is then dissolved in water and reacted with formaldehyde in the presence of hydrochloric acid to form N-Methylol Minocycline.", "The product is then isolated through filtration and purification techniques such as recrystallization or chromatography." ] }

Número CAS

1075240-33-3

Fórmula molecular

C24H29N3O8

Peso molecular

487.5 g/mol

Nombre IUPAC

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1

Clave InChI

KIFXZUBVPDZBNZ-LRSHKJBPSA-N

SMILES isomérico

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

SMILES canónico

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C

Sinónimos

N-Hydroxymethyl Minocycline;  (4S,4aS,5aR,12aS)-4,7-bis(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-N-(hydroxymethyl)-1,11-dioxo-2-naphthacenecarboxamide

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.